

Application Notes: Z-VAD-FMK for In Vitro Apoptosis Inhibition

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Compound of Interest

Compound Name: Z-FK-ck

Cat. No.: B1141635

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Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is widely utilized in life sciences research to block apoptosis, or programmed cell death, across a variety of cell types.

Caspases, a family of cysteine proteases, are central regulators of apoptosis.[3] Z-VAD-FMK functions by binding irreversibly to the catalytic site of most caspases, thereby preventing the proteolytic cascade that leads to the disassembly of the cell.[4][5] Its broad-spectrum activity makes it an invaluable tool for studying caspase-dependent signaling pathways and for applications where preventing cell death is critical, such as in the cryopreservation of tissues or improving cell viability in culture.[6][7]

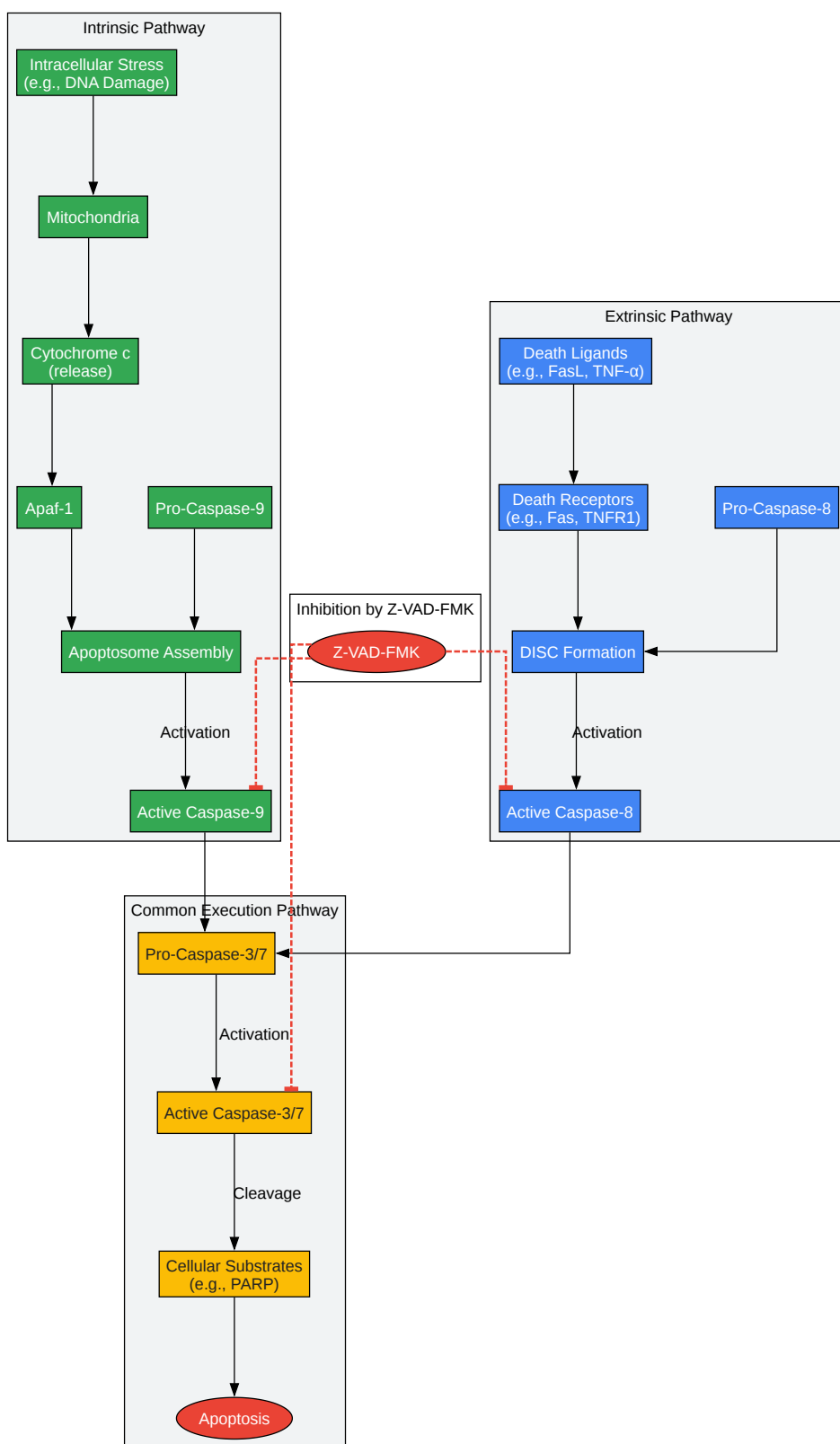
Mechanism of Action

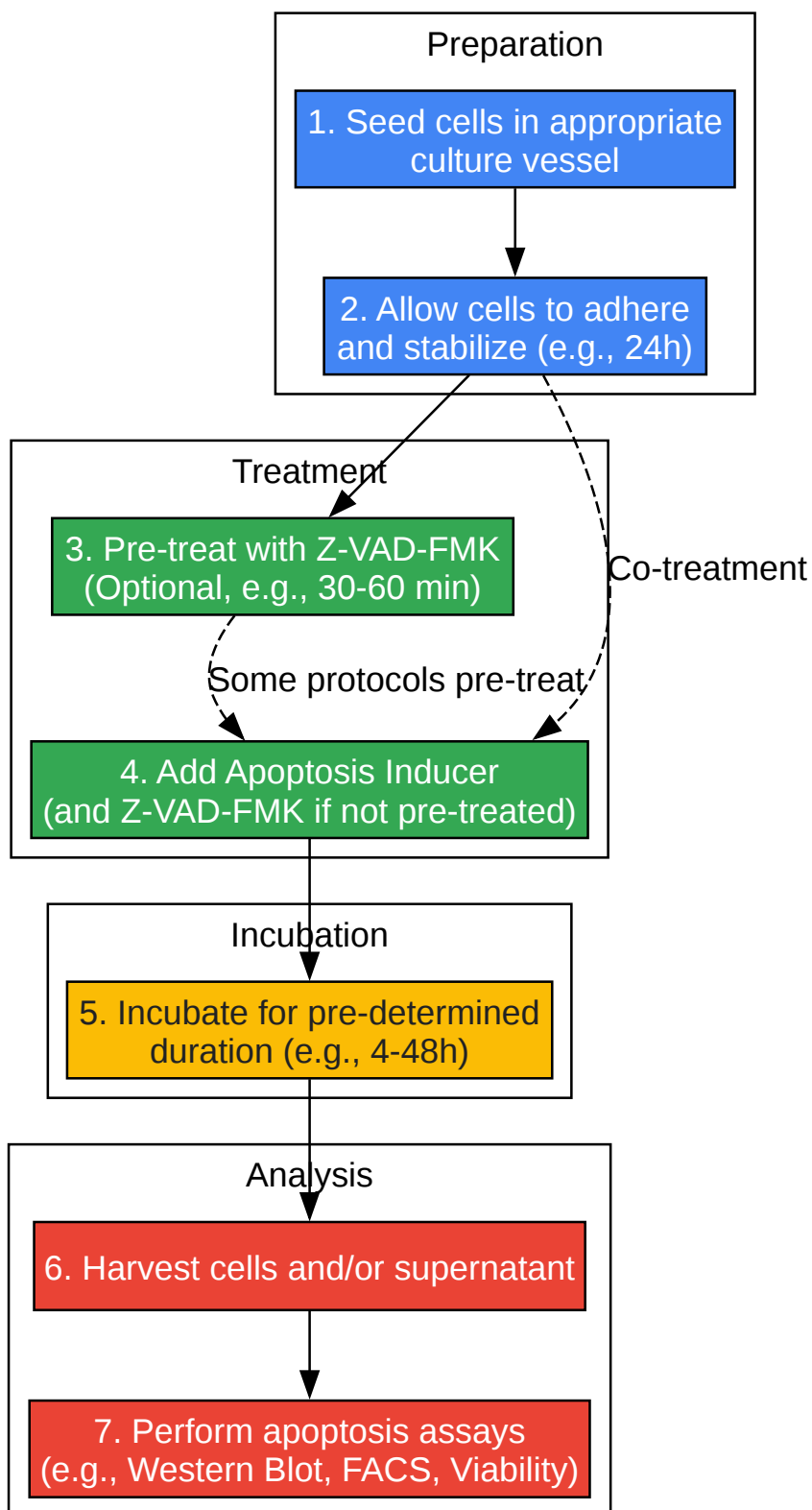
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8][9]

- The Extrinsic Pathway is initiated by the binding of extracellular ligands (e.g., TNF- α , FasL) to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[3][8]
- The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, which cause the release of cytochrome c from the mitochondria.

[10] This event facilitates the formation of the apoptosome, a complex that activates initiator caspase-9.[9]

Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[3][10] Z-VAD-FMK effectively blocks both pathways by inhibiting initiator and executioner caspases.[4]





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